N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a cycloheptane-fused thienopyrimidine core substituted with a butylamine group at the C-4 position. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases .
Properties
Molecular Formula |
C15H21N3S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-butyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C15H21N3S/c1-2-3-9-16-14-13-11-7-5-4-6-8-12(11)19-15(13)18-10-17-14/h10H,2-9H2,1H3,(H,16,17,18) |
InChI Key |
XPCSXEWHNDZYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C3=C(CCCCC3)SC2=NC=N1 |
Origin of Product |
United States |
Biological Activity
N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C15H21N3S
- Molecular Weight : 275.412 g/mol
- CAS Number : 421569-58-6
The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets in biological systems. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like myasthenia gravis .
- Antimicrobial Activity : The thieno-pyrimidine structure is associated with antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi, suggesting that this compound might possess similar activities .
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective potential of similar thieno-pyrimidine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
- Antitumor Activity : Another investigation assessed the cytotoxic effects of thieno-pyrimidine derivatives on various cancer cell lines. The findings revealed significant inhibition of cell proliferation in vitro, particularly against tumorigenic cell lines such as A431 (vulvar epidermal carcinoma) and others .
- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory effects of related compounds in preclinical models. These compounds were shown to reduce inflammatory cytokine levels and improve outcomes in models of chronic inflammation .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of tetrahydrothieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, compounds structurally related to N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. These studies suggest that the compound may interfere with specific signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects :
- Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory activity. In animal models of inflammation, these compounds showed a reduction in paw edema and other inflammatory markers. For example, a study reported a dose-dependent decrease in inflammation when tested against standard inflammatory agents .
-
Neuroprotective Properties :
- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary results indicate that it may help mitigate neuronal damage due to oxidative stress and excitotoxicity. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of N-butyl derivatives on human cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell proliferation through the activation of caspase pathways. The compound was tested at various concentrations (1 µM to 10 µM) and demonstrated significant cytotoxicity against breast and lung cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Case Study 2: Anti-inflammatory Activity
In a controlled animal study assessing the anti-inflammatory properties of N-butyl derivatives, researchers administered varying doses to evaluate their efficacy against induced paw edema in rats. The study established a significant reduction in swelling at doses of 50 mg/kg.
| Dose (mg/kg) | Swelling Reduction (%) |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 70 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienopyrimidine derivatives vary primarily in substituents at the C-4 position, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Substituent Effects on Physicochemical Properties
- Key Observations: Amino substituents (e.g., 33b) exhibit higher melting points (~264°C) due to hydrogen bonding . Bulky substituents (e.g., 9b) reduce melting points (110–112°C) and enhance lipophilicity . Aryl sulfonamides (e.g., 4a) are synthetically accessible but may require optimization for solubility .
Structural and Pharmacokinetic Considerations
- Molecular Weight : The N-butyl compound (~275 g/mol) falls within the acceptable range for drug-likeness (Rule of Five).
- Metabolic Stability : Alkylamines like the N-butyl group may undergo slower oxidative metabolism than aryl groups, prolonging half-life .
Preparation Methods
Cyclocondensation with Cycloheptanone
Reacting 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one with cycloheptanone in the presence of polyphosphoric acid (PPA) at 140°C induces cyclization. The reaction proceeds via intramolecular Friedel-Crafts alkylation, forming the seven-membered ring.
Reductive Amination
An alternative route involves reductive amination of keto intermediates. For example, treating 6-(n-pentyl)-thieno[2,3-d]pyrimidin-4(3H)-one with cycloheptanone and sodium cyanoborohydride in methanol affords the cyclized product in 68% yield.
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
Characterization data for intermediates include:
-
IR Spectroscopy : C=O stretches at 1648–1688 cm⁻¹ confirm pyrimidinone formation.
-
¹H NMR : Cycloheptane protons appear as multiplet signals at δ 1.66–2.88 ppm, while the N-butyl chain shows resonances at δ 0.89 (t, 3H) and δ 1.29–1.59 (m, 4H).
Yield Optimization and Challenges
Common challenges include:
-
Regioselectivity : Competing O-alkylation reduces N-alkylated product yields. Using bulky bases (e.g., K₂CO₃) favors N-alkylation.
-
Ring Strain : Cycloheptane annulation may require high temperatures, risking decomposition. Microwave-assisted synthesis reduces reaction times.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat transfer and reproducibility. A patent-scale example produced 74.89 g (81.3% yield) of 6-(n-pentyl)-thieno[2,3-d]pyrimidin-4(3H)-one using a 1 L reactor with automated temperature control .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine?
- Methodology :
- Start with 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (prepared from cycloheptanone and ethyl cyanoacetate via cyclocondensation). React with N-butylamine under reflux in isopropanol for 10–12 hours.
- Purify via flash column chromatography (FCC) using gradients of ethyl acetate/hexane. Crystallize from ethanol to achieve >95% purity .
- Key Data :
| Parameter | Value/Procedure | Source |
|---|---|---|
| Reaction Time | 10–12 hours reflux | |
| Solvent System | Isopropanol | |
| Purification Method | FCC (Ethyl acetate/hexane) |
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%). Retention times for similar analogs range from 5.7–5.9 minutes .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ = ~302.2 for N-butyl analog) and rule out byproducts .
- NMR : Assign peaks for the cycloheptane ring (δ 1.71–1.89 ppm, m), thienopyrimidine protons (δ 8.48 ppm, s), and butyl chain (δ 0.9–1.5 ppm) .
Advanced Research Questions
Q. How do structural modifications to the thienopyrimidine scaffold influence dopamine D2 receptor activity?
- Methodology :
- Replace the N-butyl group with other substituents (e.g., cyclopropyl, diethyl) to assess allosteric modulation.
- Use radioligand binding assays (e.g., [³H]spiperone displacement) to quantify affinity (IC50). For example:
| Substituent | IC50 (D2 Receptor) | Activity Type | Source |
|---|---|---|---|
| N-Butyl | 120 nM | Negative modulator | |
| N-Cyclopropyl | 85 nM | Partial agonist |
- Correlate steric/electronic effects of substituents with functional outcomes (e.g., negative allosteric modulation vs. agonism) .
Q. What strategies optimize dual kinase inhibition (e.g., EGFR/VEGFR-2) in thienopyrimidine derivatives?
- Methodology :
- Introduce sulfonamide or aryloxy groups at the 4-position to enhance hydrophobic interactions with kinase ATP-binding pockets.
- Example : Synthesize 4-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide derivatives.
- Validate via kinase inhibition assays (IC50 for EGFR: 0.8–1.2 µM; VEGFR-2: 1.5–2.0 µM) .
Q. How can molecular docking resolve contradictions in tyrosinase inhibition data?
- Methodology :
- Dock the compound into tyrosinase active sites (PDB: 2Y9X) using AutoDock Vina. Focus on interactions with Cu²⁺ ions and hydrophobic residues.
- Compare binding energies of N-butyl analogs vs. 2,4-dihydroxybenzene-substituted derivatives (e.g., ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol) .
- Validate computationally predicted IC50 values with in vitro mushroom tyrosinase assays (e.g., 50–75% inhibition at 50 µM) .
Q. How to address discrepancies in receptor binding data due to impurities?
- Methodology :
- Step 1 : Re-analyze purity via HPLC (e.g., detect co-eluting impurities at 5.7–5.9 min retention times) .
- Step 2 : Use preparative TLC to isolate minor components and re-test binding affinity.
- Step 3 : Compare NMR shifts (e.g., δ 8.48 ppm for pyrimidine protons) with literature to confirm structural homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
